molecular formula C17H17N5O3S2 B2996452 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 897614-06-1

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2996452
CAS RN: 897614-06-1
M. Wt: 403.48
InChI Key: WNUOWZYHROPGGS-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in various scientific research applications.

Scientific Research Applications

Anticancer Properties

Research on thiazole and thiadiazole derivatives, including compounds structurally related to 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide, has shown promising anticancer activities. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated significant antitumor activities against human lung adenocarcinoma cells, highlighting the potential of thiazole derivatives as anticancer agents (Evren et al., 2019). Moreover, 4-thiazolidinones containing the benzothiazole moiety were screened for antitumor activity, showing activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antimicrobial Activity

Thiazole derivatives have also been identified to possess antimicrobial properties. A study on the synthesis, characterization, and anti-microbial activities of novel thiazole derivatives revealed significant anti-bacterial and anti-fungal activities, with some compounds exhibiting the highest activities against specific microbial strains (Saravanan et al., 2010). This suggests the potential use of such compounds in developing new antimicrobial agents.

Adenosine Receptor Antagonism

Thiazole derivatives have been studied for their role as adenosine receptor antagonists. One study synthesized and evaluated thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists, demonstrating the compounds' ability to bind selectively and antagonistically to adenosine A3 receptors, suggesting applications in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-10-8-26-16(18-10)21-14(23)7-11-9-27-17(19-11)22-15(24)20-12-5-3-4-6-13(12)25-2/h3-6,8-9H,7H2,1-2H3,(H,18,21,23)(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUOWZYHROPGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

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